molecular formula C17H14N2O5 B2382905 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid CAS No. 892262-30-5

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid

Cat. No.: B2382905
CAS No.: 892262-30-5
M. Wt: 326.308
InChI Key: UQMMUXDEOXDUES-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with quinazoline derivatives , this compound could potentially be a candidate for further pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the reaction of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to form the quinazoline ring system. The final oxidation step yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups and altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the methoxyphenyl and carboxylic acid groups.

    4-Methoxyquinazoline: A derivative with a methoxy group at the 4-position but without the carboxylic acid group.

    2,4-Dioxoquinazoline: A compound with two oxo groups at the 2 and 4 positions but lacking the methoxyphenyl group.

Uniqueness: 3-[(4-Methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid is unique due to the presence of the methoxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent by improving its solubility, stability, and ability to interact with biological targets.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-24-12-5-2-10(3-6-12)9-19-15(20)13-7-4-11(16(21)22)8-14(13)18-17(19)23/h2-8H,9H2,1H3,(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMMUXDEOXDUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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